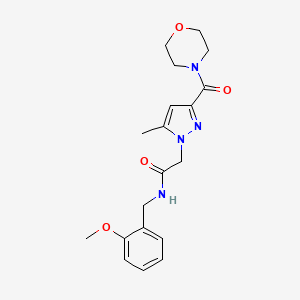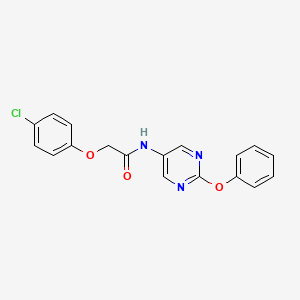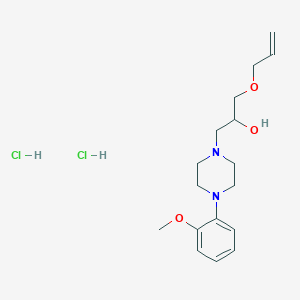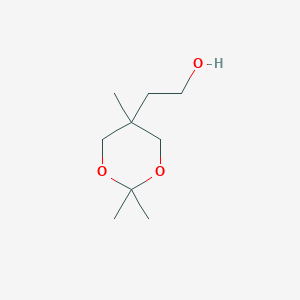
2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by other names such as 2,2,5-Trimethyl-1,3-dioxane-5-methanol and 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane .
Molecular Structure Analysis
The InChI code for “2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” is 1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure or conformation.Physical And Chemical Properties Analysis
“2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” has a boiling point of 75 °C at 0.4 mmHg and a density of 1.062 g/mL at 25 °C . Its refractive index is 1.4520 .Applications De Recherche Scientifique
Intermediates in Chemical Synthesis
- 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is used in the synthesis of various chemical intermediates. For instance, its derivatives have been employed in the creation of 1β-Methylcarbapenem intermediates, showcasing its utility in the synthesis of complex chemical structures (Jacopin et al., 2001).
Preparation of Isomeric Mixtures
- The compound is involved in reactions that lead to the preparation of mixtures of isomers. For example, a mixture of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol has been prepared using reactions that involve 1,2,4-butanetriol and paraformaldehyde (Raskil’dina et al., 2018).
Renewable Fuel Additives
- In the context of renewable energy, it has been utilized in the production of sustainable fuel additives. For instance, 2,3-Butanediol, a renewable alcohol, can be dehydrated to produce a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which have potential as sustainable gasoline blending components and industrial solvents (Harvey et al., 2016).
Polymer Chemistry
- The compound finds applications in polymer chemistry, such as in the protection of carboxylic acids. It has been shown to be an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in controlled chemical reactions and polymer synthesis (Elladiou & Patrickios, 2012).
Chiral Molecule Synthesis
- It plays a role in the synthesis of chiral molecules. For example, disymmetrically substituted 1,3-dioxan-2-yl radicals derived from this compound have been used to achieve highly diastereoselective cyclizations, important in the creation of chiral compounds (Stien et al., 1997).
Solvent Systems in Lignin Conversion
- The compound is involved in solvent systems for the conversion of lignin, a renewable resource, into valuable phenolic monomers. Ethanol/1,4-dioxane/formic acid mixtures, including 1,3-dioxane derivatives, have been shown to efficiently depolymerize lignin, highlighting its potential in bioresource technology (Wu et al., 2019).
Surface Tension and Density Studies
- It is used in studies of surface tension and density in mixtures, providing insights into the nature of intermolecular interactions in binary mixtures. This is crucial in understanding the behavior of various solvent systems (Calvo et al., 2004).
Propriétés
IUPAC Name |
2-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-6-9(3,4-5-10)7-12-8/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFRZRMGWFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

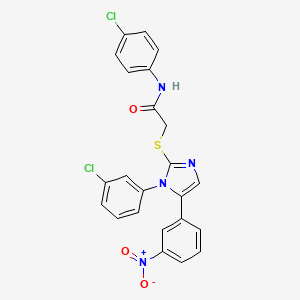
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2431253.png)
![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)
![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)
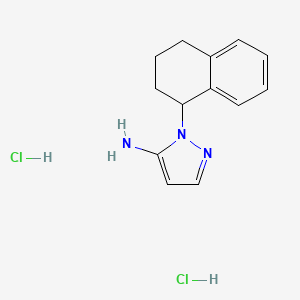
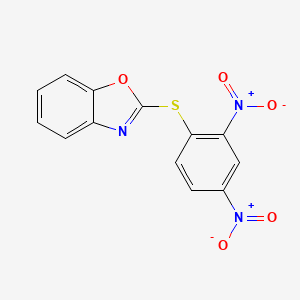
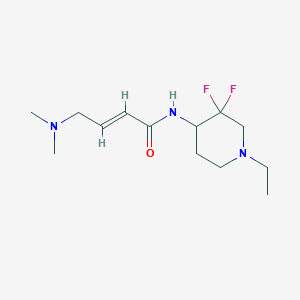
![1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2431265.png)
